IEDDA Reaction Kinetics: Cy5-Tetrazine vs. Methyltetrazine vs. Strained Alkyne Click Chemistry
The hydrogen-substituted tetrazine core in Cy5-tetrazine exhibits significantly faster IEDDA kinetics with TCO compared to methyl-substituted tetrazines, a critical differentiator for time-sensitive labeling. Class-level inference from systematic studies indicates that monosubstituted (H-) tetrazines react with sTCO with second-order rate constants up to ~30,000 M⁻¹s⁻¹, while methyl-substituted tetrazines typically exhibit rates of ~800-2,000 M⁻¹s⁻¹ under comparable conditions [1]. This kinetic advantage is corroborated by vendor data reporting rate constants >800 M⁻¹s⁻¹ for the methyltetrazine variant and 'up to 30,000 M⁻¹s⁻¹' for the hydrogen-substituted Cy5-tetrazine .
| Evidence Dimension | Second-order rate constant (k, M⁻¹s⁻¹) for IEDDA reaction with TCO |
|---|---|
| Target Compound Data | Up to ~30,000 M⁻¹s⁻¹ (H-tetrazine variant) [1] |
| Comparator Or Baseline | Cy5-Methyltetrazine: >800 M⁻¹s⁻¹ ; Copper-catalyzed azide-alkyne cycloaddition (CuAAC): ~10-100 M⁻¹s⁻¹ [2]; Strain-promoted azide-alkyne cycloaddition (SPAAC): 0.1-1 M⁻¹s⁻¹ [2] |
| Quantified Difference | H-tetrazine exhibits ~15-30x faster kinetics than methyltetrazine; >300x faster than SPAAC |
| Conditions | Aqueous buffer, ambient temperature, pH 7.4 (class-level inference from H-tetrazine vs. Me-tetrazine kinetic studies) |
Why This Matters
Faster kinetics enable lower reagent concentrations, shorter labeling times, and more efficient conjugation in pre-targeted imaging or intracellular labeling applications.
- [1] Murrey, H. E., et al. (2015). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. J. Am. Chem. Soc., 137(35), 11461–11475. View Source
- [2] Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chem. Biol., 9(1), 16-20. (Representative kinetic ranges). View Source
